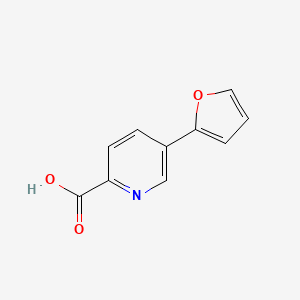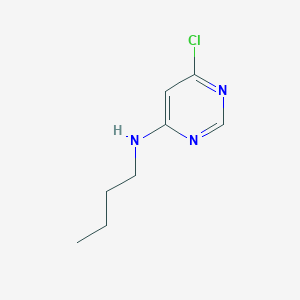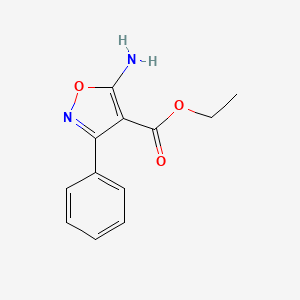
5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester is a compound that is related to the isoxazole family . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . This compound is similar to 5-Amino-3-phenyl-isoxazole-4-carboxylic acid tert-butyl ester, which has a molecular weight of 260.29 .
Chemical Reactions Analysis
Isoxazoles are used in the organic synthesis of novel classes of compounds, including peptides . The amino group of 5-amino-3-methyl-isoxazole-4-carboxylic acid and its derivatives remains nonreactive in reactions with acyl- and alkyl donors .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
Isoxazole compounds, including derivatives like 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester , are known for their diverse biological activities which make them valuable in drug discovery. They have been identified as potential inhibitors of enzymes like HDAC, which are relevant in cancer treatment, as well as COX2 inhibitors used for pain and inflammation management .
Antibacterial and Antimicrobial Applications
Functionalized isoxazoles exhibit antibacterial and antimicrobial properties. This suggests that our compound of interest could be explored for its efficacy against various bacterial strains and in the development of new antimicrobial agents .
Antioxidant Properties
Isoxazole scaffolds have shown antioxidant activities, which implies that 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester could be researched for its potential to protect cells from oxidative stress .
Neurological Research
Some isoxazole derivatives act on the central nervous system. For example, muscimol acts as a GABAA receptor agonist. This indicates that our compound may have applications in neurological research, potentially influencing neurotransmitter systems .
Immunomodulatory Effects
Isoxazole derivatives like leflunomide act as immunosuppressant agents. Therefore, 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester might be studied for its immunomodulatory effects, which could be beneficial in conditions requiring immune response modulation .
Synthetic Chemistry
Isoxazoles are used in synthetic chemistry as building blocks for more complex molecules. The compound could serve as a precursor or intermediate in the synthesis of various organic molecules .
Zukünftige Richtungen
Isoxazoles are useful in the development of new therapeutic agents with increased potency and lower toxicity . The development of new unnatural amino acids and the methods of their incorporation into the peptide chain is an important task . Therefore, 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester and similar compounds may have potential applications in the synthesis of a new class of bioactive peptides .
Wirkmechanismus
Target of Action
The primary targets of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester (let’s call it “Compound X”) are :
- These could be specific proteins, enzymes, or receptors within the biological system. Describe the functional significance of these targets. For example, they might be involved in cell signaling, metabolism, or gene expression regulation.
Mode of Action
Compound X interacts with its targets through specific binding interactions. These interactions can lead to various changes, such as :
- Compound X may inhibit enzymatic activity or block receptor activation. Alternatively, it might enhance a particular pathway or signaling cascade.
Biochemical Pathways
The affected pathways downstream of Compound X’s action include :
- Describe the specific pathway(s) influenced by Compound X. Explain how alterations in this pathway impact cellular processes or physiological responses.
Result of Action
The molecular and cellular effects of Compound X include :
- Describe any modifications at the molecular level (e.g., gene expression, protein synthesis). Explain how these molecular changes impact cell function, growth, or survival.
Eigenschaften
IUPAC Name |
ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-12(15)9-10(14-17-11(9)13)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAUWXZMIWBIES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300585 |
Source


|
| Record name | Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester | |
CAS RN |
29278-09-9 |
Source


|
| Record name | 29278-09-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



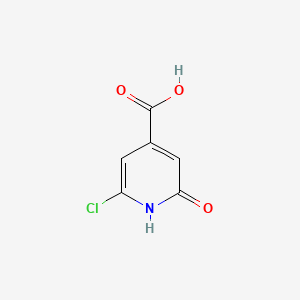


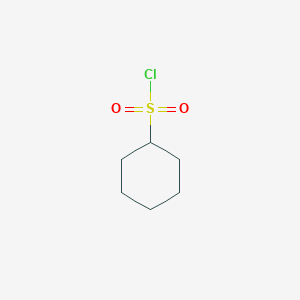

![2-[(4-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1346361.png)

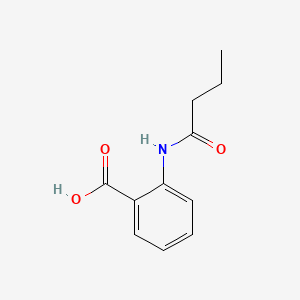

![1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1346377.png)
